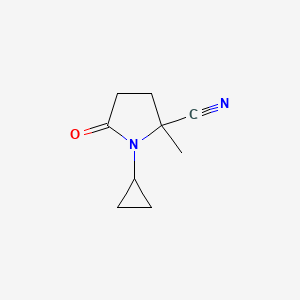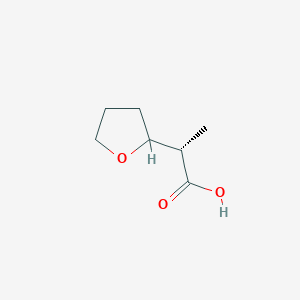
(2S)-2-(Oxolan-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(Oxolan-2-yl)propanoic acid is an organic compound characterized by a propanoic acid backbone with an oxolane ring attached to the second carbon atom. This compound is notable for its chiral center, which imparts specific stereochemical properties. It is used in various chemical and biological applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Synthesis from 2-Oxolane Carboxylic Acid
Starting Material: 2-Oxolane carboxylic acid.
Reagents: Sodium hydroxide (NaOH), hydrochloric acid (HCl).
Conditions: The reaction typically involves the esterification of 2-oxolane carboxylic acid followed by hydrolysis to yield (2S)-2-(Oxolan-2-yl)propanoic acid.
-
Aldol Condensation
Starting Material: Acetaldehyde and oxolane-2-carboxaldehyde.
Reagents: Base catalyst (e.g., NaOH).
Conditions: The reaction proceeds via aldol condensation followed by dehydration and reduction to form the desired product.
Industrial Production Methods
Industrial production methods often involve large-scale esterification and hydrolysis processes, utilizing continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Conditions: Typically carried out under acidic or basic conditions.
Products: Oxidation of the oxolane ring can lead to the formation of carboxylic acids or ketones.
-
Reduction
Reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Conditions: Conducted under anhydrous conditions.
Products: Reduction can convert the carboxylic acid group to an alcohol.
-
Substitution
Reagents: Halogenating agents (e.g., PCl₅, SOCl₂).
Conditions: Typically performed under reflux.
Products: Substitution reactions can replace the hydroxyl group with halides or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃.
Reducing Agents: LiAlH₄, NaBH₄.
Substitution Reagents: PCl₅, SOCl₂.
Conditions: Reactions are often carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Scientific Research Applications
Chemistry
Synthesis of Chiral Intermediates: Used as a building block in the synthesis of chiral intermediates for pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in asymmetric catalysis, aiding in the production of enantiomerically pure compounds.
Biology
Biochemical Studies: Utilized in studies of enzyme-substrate interactions due to its chiral nature.
Metabolic Pathways: Investigated for its role in various metabolic pathways and its potential as a metabolic inhibitor.
Medicine
Drug Development: Explored as a precursor in the synthesis of drugs targeting specific enzymes or receptors.
Diagnostic Agents: Potential use in the development of diagnostic agents for imaging and disease detection.
Industry
Polymer Production: Used in the synthesis of biodegradable polymers.
Flavor and Fragrance: Employed in the formulation of flavors and fragrances due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2S)-2-(Oxolan-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to fit into active sites of enzymes, influencing their activity. It can act as an inhibitor or activator, depending on the target and the context of its use. The oxolane ring provides additional binding interactions, enhancing its specificity and potency.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(Oxolan-2-yl)propanoic acid: The enantiomer of (2S)-2-(Oxolan-2-yl)propanoic acid, differing only in the spatial arrangement around the chiral center.
2-(Tetrahydrofuran-2-yl)acetic acid: Similar structure with a different backbone, leading to different reactivity and applications.
2-(Furan-2-yl)propanoic acid: Contains a furan ring instead of an oxolane ring, resulting in different chemical properties.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the oxolane ring. This combination imparts distinct reactivity and binding properties, making it valuable in asymmetric synthesis and as a chiral building block in various applications.
By understanding the detailed properties and applications of this compound, researchers and industry professionals can better utilize this compound in their respective fields.
Properties
IUPAC Name |
(2S)-2-(oxolan-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(7(8)9)6-3-2-4-10-6/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUJCMUQMZXIJQ-ZBHICJROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2445507.png)

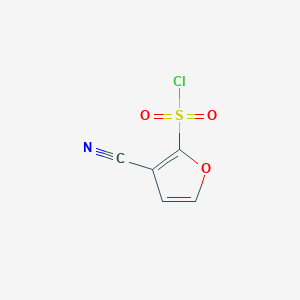
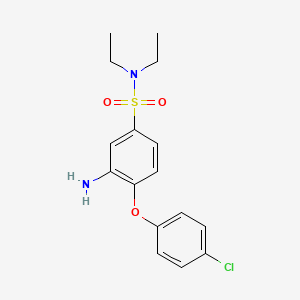
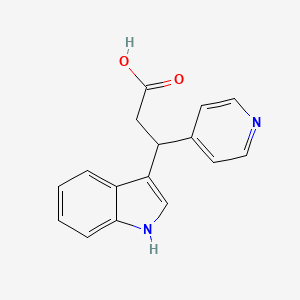
![1'-((3-chloro-2-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2445521.png)
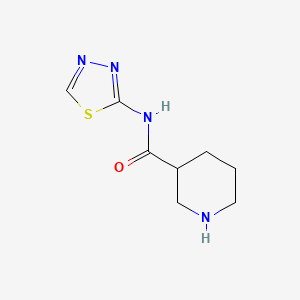
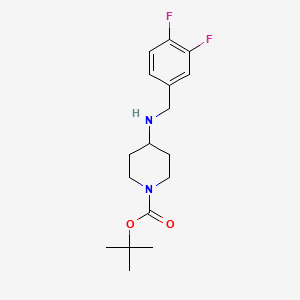
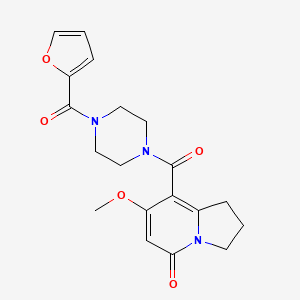
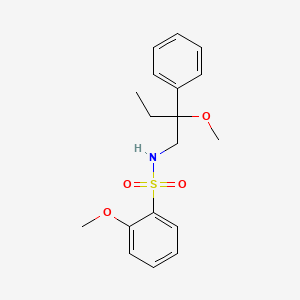
![N-(3,5-dimethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2445526.png)

![2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 2,4-dichlorobenzoate](/img/structure/B2445529.png)
